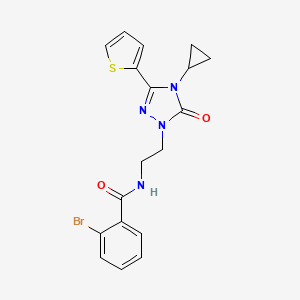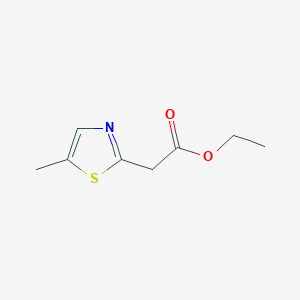
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. It is commonly referred to as MEU, and its chemical structure is C19H21N3O3.
Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis and Structure-Activity Relationships : A study by Fotsch et al. (2001) described the optimization of neuropeptide Y5 (NPY5) receptor antagonists, highlighting the importance of stereochemistry and molecular modifications for enhancing in vitro potency. The research presents the systematic synthesis of over 40 analogues, demonstrating the role of urea derivatives in developing potent NPY5 receptor antagonists with potential therapeutic applications (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Enzyme Inhibition and Anticancer Activity : Mustafa, Perveen, and Khan (2014) synthesized a series of urea derivatives and evaluated their enzyme inhibition and anticancer activities. The study discovered compounds with significant cytotoxic activity against glioblastoma and prostate cancer cell lines, emphasizing the potential of urea derivatives in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Chemical Properties and Mechanistic Insights
Mechanistic Studies on Urea Reactions : Butler and Hussain (1981) investigated the reactions of urea and its derivatives with acyloins and diacetyl in acid solutions. Their findings contribute to understanding the chemistry of urea derivatives and their potential applications in synthesizing novel compounds (Butler & Hussain, 1981).
Photodegradation and Hydrolysis of Urea Derivatives : Gatidou and Iatrou (2011) explored the photodegradation and hydrolysis of substituted urea pesticides, offering insights into the environmental behavior and degradation pathways of these compounds. Such studies are crucial for assessing the environmental impact and designing more sustainable urea-based chemicals (Gatidou & Iatrou, 2011).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-17-8-5-15(11-14(17)12-18(22)23)21-19(24)20-10-9-13-3-6-16(25-2)7-4-13/h3-8,11H,9-10,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELHCSBZKCYINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

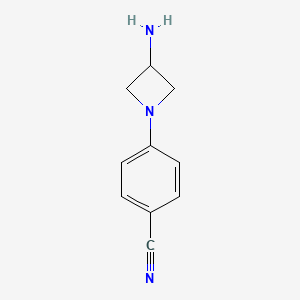
![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)

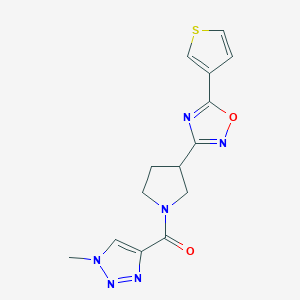


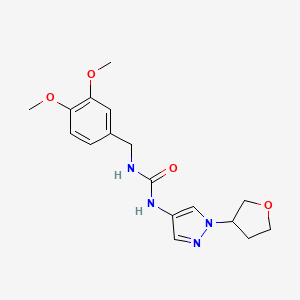
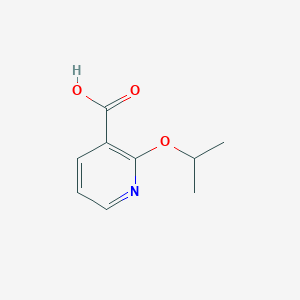
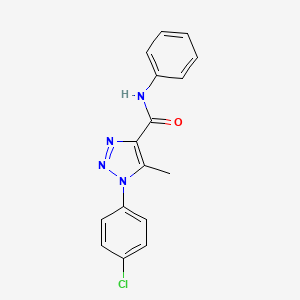

![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2586232.png)

